1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid
Description
1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group and an ethylsulfanyl substituent at the 1-position, along with a ketone group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its strained cyclobutane ring, which can enhance binding affinity in drug design .
Properties
Molecular Formula |
C7H10O3S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3S/c1-2-11-7(6(9)10)3-5(8)4-7/h2-4H2,1H3,(H,9,10) |
InChI Key |
NPLMMSPZLWVSHI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl thiol with a cyclobutanone derivative in the presence of a base to form the ethylsulfanyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Findings from Comparative Studies
- Lipophilicity : The ethylsulfanyl derivative exhibits moderate lipophilicity, intermediate between the smaller methylsulfanyl and bulkier tert-butylsulfanyl analogs. This balance may optimize membrane permeability in drug candidates .
- Solubility : The 4-methoxyphenyl analog’s methoxy group improves aqueous solubility (99.78% purity, HPLC), making it suitable for formulation studies . In contrast, the chlorophenyl derivative’s aromatic ring reduces solubility but enhances solid-state stability .
- Synthetic Utility : The parent compound (3-oxocyclobutanecarboxylic acid) serves as a versatile intermediate for synthesizing derivatives via nucleophilic substitution or coupling reactions .
Reactivity and Functionalization
- Sulfur-Containing Derivatives : Ethylsulfanyl and methylsulfanyl groups can undergo oxidation to sulfoxides or sulfones, enabling further functionalization. The ethyl group’s larger size may slow oxidation kinetics compared to methyl .
- Aromatic Substitutents : Chlorophenyl and methoxyphenyl groups introduce sites for electrophilic aromatic substitution, expanding utility in synthesizing complex molecules .
Biological Activity
1-(Ethylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores various aspects of its biological activity, including antioxidant, antimicrobial, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a unique molecular structure that contributes to its biological activity. The presence of the ethylsulfanyl group and the carboxylic acid functionality are critical for its interaction with biological systems.
Antioxidant Activity
Antioxidant activity is a significant aspect of many carboxylic acids, including this compound. Studies have shown that compounds with similar structures exhibit varying degrees of antioxidant properties, often influenced by their functional groups.
Table 1: Antioxidant Activity Comparison
Note: IC50 values indicate the concentration required to inhibit 50% of the free radical activity.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various microbial strains. Similar compounds have demonstrated effectiveness in inhibiting bacterial growth by disrupting cell membrane integrity.
Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial effects of various cyclobutane derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting potent antimicrobial activity.
Cytotoxic Activity
Cytotoxicity is another critical area for evaluating the safety and therapeutic potential of compounds. Preliminary studies on similar compounds indicate that the presence of specific functional groups can enhance cytotoxic effects on cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The biological activities of this compound can be attributed to its ability to interact with cellular components. The carboxylic acid group may facilitate chelation with metal ions, while the ethylsulfanyl group can enhance lipophilicity, aiding membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
